molecular formula C17H18FN3O B2555088 N-[Cyclopentyl(pyridin-2-YL)methyl]-6-fluoropyridine-3-carboxamide CAS No. 1436046-03-5

N-[Cyclopentyl(pyridin-2-YL)methyl]-6-fluoropyridine-3-carboxamide

Cat. No.: B2555088
CAS No.: 1436046-03-5
M. Wt: 299.349
InChI Key: IMPCKYNLYCLCHU-UHFFFAOYSA-N
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Description

N-[Cyclopentyl(pyridin-2-YL)methyl]-6-fluoropyridine-3-carboxamide is a complex organic compound that features a cyclopentyl group, a pyridin-2-yl group, and a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyclopentyl(pyridin-2-YL)methyl]-6-fluoropyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. Key factors in industrial production include the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[Cyclopentyl(pyridin-2-YL)methyl]-6-fluoropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[Cyclopentyl(pyridin-2-YL)methyl]-6-fluoropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[Cyclopentyl(pyridin-2-YL)methyl]-6-fluoropyridine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. Pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[Cyclopentyl(pyridin-2-YL)methyl]-6-fluoropyridine-3-carboxamide is unique due to the combination of its structural elements, which confer specific reactivity and potential for diverse applications. The presence of the fluoropyridine moiety, in particular, can enhance the compound’s stability and biological activity.

Properties

IUPAC Name

N-[cyclopentyl(pyridin-2-yl)methyl]-6-fluoropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O/c18-15-9-8-13(11-20-15)17(22)21-16(12-5-1-2-6-12)14-7-3-4-10-19-14/h3-4,7-12,16H,1-2,5-6H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPCKYNLYCLCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=N2)NC(=O)C3=CN=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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